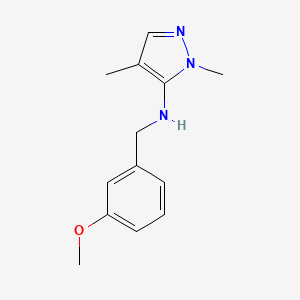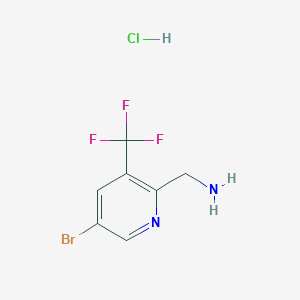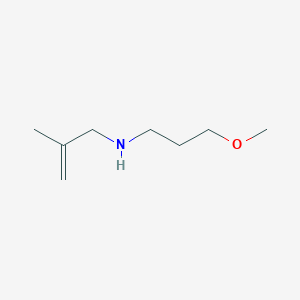![molecular formula C11H17BO2 B11746783 [2-Methyl-4-(2-methylpropyl)phenyl]boronic acid](/img/structure/B11746783.png)
[2-Methyl-4-(2-methylpropyl)phenyl]boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[2-Methyl-4-(2-methylpropyl)phenyl]boronic acid: is an organoboron compound that features a boronic acid functional group attached to a phenyl ring substituted with a 2-methyl and a 2-methylpropyl group. This compound is of significant interest in organic chemistry due to its utility in various chemical reactions, particularly in cross-coupling reactions such as the Suzuki–Miyaura coupling.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of [2-Methyl-4-(2-methylpropyl)phenyl]boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation using bis(pinacolato)diboron in the presence of a base such as potassium acetate. The reaction is carried out under an inert atmosphere at elevated temperatures.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and optimized reaction conditions ensures high yield and purity of the product.
化学反应分析
Types of Reactions:
Suzuki–Miyaura Coupling: This is the most common reaction involving [2-Methyl-4-(2-methylpropyl)phenyl]boronic acid. It reacts with aryl or vinyl halides in the presence of a palladium catalyst and a base to form biaryl compounds.
Protodeboronation: This reaction involves the removal of the boronic acid group, typically using a proton source under acidic conditions.
Common Reagents and Conditions:
Suzuki–Miyaura Coupling: Palladium catalyst (e.g., palladium acetate), base (e.g., potassium carbonate), and an aryl or vinyl halide.
Protodeboronation: Acidic conditions (e.g., hydrochloric acid) and a proton source.
Major Products:
Suzuki–Miyaura Coupling: Biaryl compounds.
Protodeboronation: The corresponding aryl compound without the boronic acid group.
科学研究应用
Chemistry:
Cross-Coupling Reactions: Used extensively in the synthesis of biaryl compounds, which are important in pharmaceuticals and materials science.
Sensing Applications: Utilized in the development of sensors for detecting diols and other analytes.
Biology and Medicine:
Drug Development: Boronic acids are explored for their potential in developing new drugs, particularly in cancer therapy and enzyme inhibition.
Industry:
Polymer Synthesis: Used in the production of polymers with specific properties.
Material Science: Employed in the creation of advanced materials with unique electronic and optical properties.
作用机制
The mechanism of action of [2-Methyl-4-(2-methylpropyl)phenyl]boronic acid in chemical reactions involves the formation of a boronate ester intermediate. In the Suzuki–Miyaura coupling, the boronate ester undergoes transmetalation with a palladium complex, followed by reductive elimination to form the desired biaryl product. The molecular targets and pathways involved include the palladium catalyst and the base, which facilitate the reaction.
相似化合物的比较
Phenylboronic Acid: Lacks the methyl and methylpropyl substituents.
4-Methylphenylboronic Acid: Contains only a methyl substituent on the phenyl ring.
2-Methylphenylboronic Acid: Contains only a methyl substituent at the ortho position.
Uniqueness: [2-Methyl-4-(2-methylpropyl)phenyl]boronic acid is unique due to its specific substitution pattern, which can influence its reactivity and selectivity in chemical reactions. The presence of both methyl and methylpropyl groups can provide steric hindrance and electronic effects that differentiate it from other boronic acids.
属性
分子式 |
C11H17BO2 |
|---|---|
分子量 |
192.06 g/mol |
IUPAC 名称 |
[2-methyl-4-(2-methylpropyl)phenyl]boronic acid |
InChI |
InChI=1S/C11H17BO2/c1-8(2)6-10-4-5-11(12(13)14)9(3)7-10/h4-5,7-8,13-14H,6H2,1-3H3 |
InChI 键 |
SHRVZTLKNXVPAN-UHFFFAOYSA-N |
规范 SMILES |
B(C1=C(C=C(C=C1)CC(C)C)C)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-1,3-dimethyl-1H-pyrazol-4-amine](/img/structure/B11746701.png)


![7H-benzo[4,5]thieno[2,3-b]carbazole](/img/structure/B11746716.png)


![1,5-dimethyl-N-{[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-3-amine](/img/structure/B11746731.png)
![N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-1-methyl-1H-pyrazol-3-amine](/img/structure/B11746737.png)
![1-(2,2-difluoroethyl)-N-{[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B11746741.png)


![(2R,3S)-3-[(1H-imidazol-1-yl)methyl]oxolane-2-carbohydrazide](/img/structure/B11746751.png)


